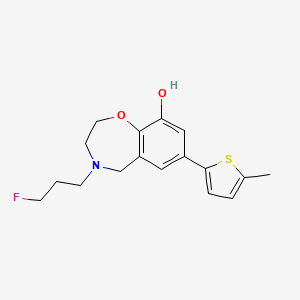![molecular formula C13H19NO3 B5342577 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5342577.png)
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid, also known as PCP or angel dust, is a dissociative anesthetic drug that was first synthesized in the 1950s. It has been used for both recreational and medicinal purposes, but due to its potential for abuse and adverse effects, it is now a controlled substance in many countries. Despite its controversial history, PCP has been the subject of extensive scientific research, and its unique chemical structure and mechanism of action have led to many potential applications in the fields of medicine and neuroscience.
作用机制
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid acts as an antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in NMDA receptor activity, leading to a disruption of normal neurotransmission and a dissociative state characterized by altered perception, thought, and emotion.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, this compound has been shown to interact with other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. These interactions can lead to a range of physiological and biochemical effects, including increased heart rate and blood pressure, altered body temperature, and changes in hormone levels.
实验室实验的优点和局限性
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several advantages as a research tool, including its ability to induce a dissociative state that can be used to study the neural basis of consciousness and perception. However, its potential for abuse and adverse effects, as well as the complexity of its synthesis, make it difficult to use in large-scale experiments or clinical trials.
未来方向
There are many potential future directions for research on 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives, including the development of new therapeutic agents for neurological and psychiatric disorders, the elucidation of the molecular mechanisms underlying its effects on the brain, and the exploration of its potential as a research tool in fields such as neuroscience and psychology. However, further research is needed to fully understand the complex pharmacology and potential applications of this unique compound.
合成方法
The synthesis of 3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of piperidine with cyclohexanone in the presence of an acid catalyst. The resulting product is then treated with phosgene and ammonia to form the final compound. This process is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.
科学研究应用
3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used as a research tool to study the function of the NMDA receptor, a key player in the regulation of synaptic plasticity and learning and memory processes.
属性
IUPAC Name |
3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h8-11H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFMXKNMYTYVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2C3CCC(C3)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5342498.png)
![2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5342508.png)

![4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]-2-(4-fluorophenyl)morpholine](/img/structure/B5342513.png)

![4-[(3H-imidazo[4,5-b]pyridin-2-ylthio)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5342530.png)
![3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5342538.png)
![10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5342553.png)
![5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5342555.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342561.png)
![1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5342562.png)
![5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-3-methyl-5-oxopentanoic acid](/img/structure/B5342566.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![1-(4-fluorobenzyl)-4-[3-(1H-imidazol-1-yl)propanoyl]-2-isopropyl-1,4-diazepane](/img/structure/B5342594.png)